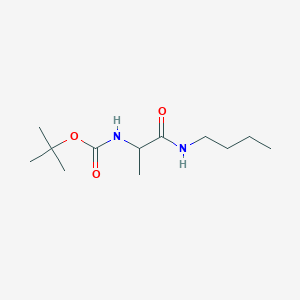

tert-Butyl (1-(butylamino)-1-oxopropan-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl (1-(butylamino)-1-oxopropan-2-yl)carbamate is a compound commonly used in organic synthesis, particularly in the protection of amino groups. It is a derivative of carbamic acid and is often employed in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of tert-Butyl (1-(butylamino)-1-oxopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent, which reacts with the amine to form the desired carbamate . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the by-products and drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product . The use of heterogeneous catalysts, such as anhydrous magnesium sulfate, can also improve the efficiency of the reaction .

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl (1-(butylamino)-1-oxopropan-2-yl)carbamate undergoes several types of chemical reactions, including:

Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Nucleophilic substitution reactions can occur with various electrophiles, such as alkyl halides.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, OsO4

Reduction: H2/Pd, NaBH4, LiAlH4

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce amines or alcohols .

Applications De Recherche Scientifique

tert-Butyl (1-(butylamino)-1-oxopropan-2-yl)carbamate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of tert-Butyl (1-(butylamino)-1-oxopropan-2-yl)carbamate involves the formation of a stable carbamate linkage, which protects the amino group from unwanted reactions. The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), which protonates the carbonyl oxygen and facilitates the cleavage of the tert-butyl group . This results in the formation of a carbocation, which is stabilized by resonance and undergoes decarboxylation to release carbon dioxide .

Comparaison Avec Des Composés Similaires

Similar Compounds

- tert-Butyl carbamate

- Benzyl carbamate

- Phenyl carbamate

- Methyl carbamate

Uniqueness

tert-Butyl (1-(butylamino)-1-oxopropan-2-yl)carbamate is unique due to its stability under basic conditions and ease of removal under acidic conditions. This makes it an ideal protecting group for amines in various synthetic applications . Compared to other carbamates, such as benzyl carbamate, it offers greater stability and selectivity in reactions .

Activité Biologique

Chemical Structure and Properties

tert-Butyl (1-(butylamino)-1-oxopropan-2-yl)carbamate is a synthetic compound that belongs to the class of carbamates. It features a tert-butyl group, which provides steric hindrance, and an amine functional group that may contribute to its biological activity. The compound has been studied for its potential therapeutic applications, particularly in the fields of oncology and inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, with half-maximal inhibitory concentration (IC50) values ranging from 1.7 to 6.1 µM. Notably, one derivative exhibited a selectivity index of 3.4, indicating a preferential toxicity towards tumor cells compared to non-tumor cells .

Table 1: Anticancer Activity of tert-Butyl Carbamate Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 1 | MDA-MB-231 | 3.5 | 3.4 |

| 2 | Mia-PaCa2 | 6.0 | 2.8 |

| 3 | Colo-357 | 1.7 | 4.0 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vivo studies using the carrageenan-induced rat paw edema model showed that derivatives of tert-butyl carbamate exhibited promising anti-inflammatory effects, with inhibition percentages ranging from 39% to 54% over a period of 9 to 12 hours .

The mechanism through which this compound exerts its biological effects is hypothesized to involve interaction with specific molecular targets, possibly through the inhibition of enzymes or modulation of signaling pathways associated with inflammation and cancer cell proliferation .

Case Study: Inhibition of Enzymatic Activity

In a study assessing the compound's ability to inhibit enzymes related to cancer progression, it was found to inhibit purified VIM-2 enzyme activity with an IC50 value of 2.8 µM. This suggests that the compound may play a role in overcoming resistance mechanisms in certain bacterial strains, thereby enhancing the efficacy of co-administered antibiotics .

Research Findings

Research has indicated that modifications to the core structure of tert-butyl carbamates can enhance their biological activity. For instance, introducing various substituents on the phenolic ring has been shown to improve both anticancer and anti-inflammatory properties, suggesting that structural optimization is key to developing more potent derivatives .

Propriétés

IUPAC Name |

tert-butyl N-[1-(butylamino)-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-6-7-8-13-10(15)9(2)14-11(16)17-12(3,4)5/h9H,6-8H2,1-5H3,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAZHKSDTYCANB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.